N-methyl-4-(methylamino)-N-(3-methyl-1,1-dioxothiolan-3-yl)-3-nitrobenzamide
Overview
Description
N-methyl-4-(methylamino)-N-(3-methyl-1,1-dioxothiolan-3-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(methylamino)-N-(3-methyl-1,1-dioxothiolan-3-yl)-3-nitrobenzamide typically involves multi-step organic reactions. The starting materials might include substituted anilines, thiophenes, and nitrobenzenes. Common synthetic routes could involve:
Nitration: Introduction of the nitro group into the benzene ring.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Methylation: Addition of methyl groups to the nitrogen atoms.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(methylamino)-N-(3-methyl-1,1-dioxothiolan-3-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thienyl group to its oxidized form.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the thienyl group would produce a sulfone.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-4-(methylamino)-N-(3-methyl-1,1-dioxothiolan-3-yl)-3-nitrobenzamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-(methylamino)-N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-benzamide: Lacks the nitro group, which might affect its reactivity and biological activity.
N-methyl-4-(methylamino)-N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-3-aminobenzamide: Contains an amino group instead of a nitro group, potentially altering its chemical properties.
Uniqueness
The presence of both the nitro and thienyl groups in N-methyl-4-(methylamino)-N-(3-methyl-1,1-dioxothiolan-3-yl)-3-nitrobenzamide makes it unique compared to similar compounds
Properties
IUPAC Name |
N-methyl-4-(methylamino)-N-(3-methyl-1,1-dioxothiolan-3-yl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-14(6-7-23(21,22)9-14)16(3)13(18)10-4-5-11(15-2)12(8-10)17(19)20/h4-5,8,15H,6-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSDADLFRZKLEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC(=C(C=C2)NC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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